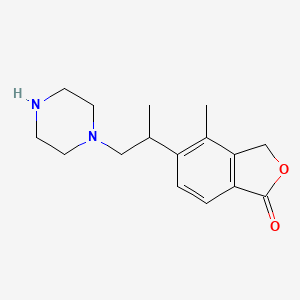
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Substitution with Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. This step often involves the reaction of the benzofuran core with a suitable piperazine derivative in the presence of a base, such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the piperazine moiety.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4-Methyl-2-benzofuran-1(3H)-one: Lacks the piperazine moiety, resulting in different biological activities.
5-(1-Methyl-2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one: Similar structure but without the methyl group on the benzofuran ring.
Uniqueness
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both the methyl group and the piperazine moiety, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22N2O2/c1-11(9-18-7-5-17-6-8-18)13-3-4-14-15(12(13)2)10-20-16(14)19/h3-4,11,17H,5-10H2,1-2H3 |
InChI 键 |
DSTOPNDVXROHLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1COC2=O)C(C)CN3CCNCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
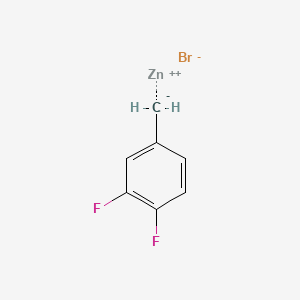
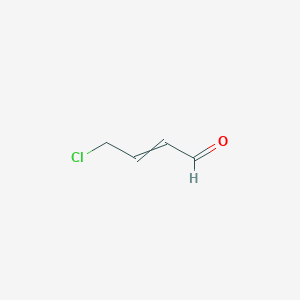
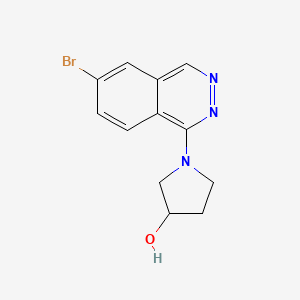
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B8636249.png)
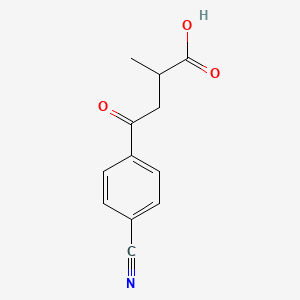
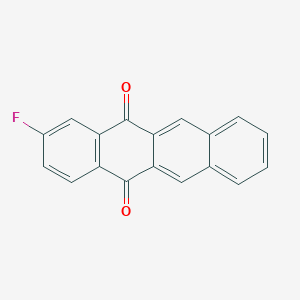
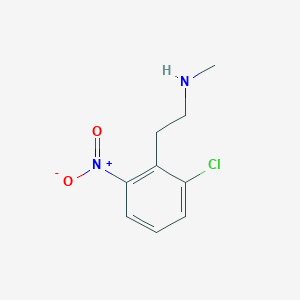
![1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]-](/img/structure/B8636296.png)
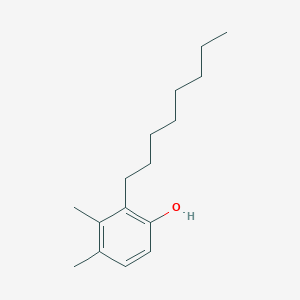
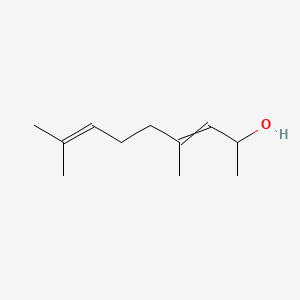
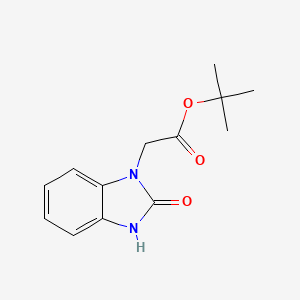
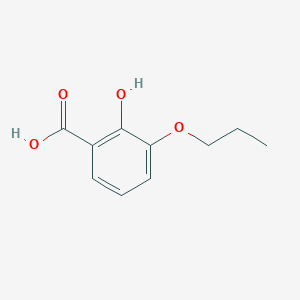
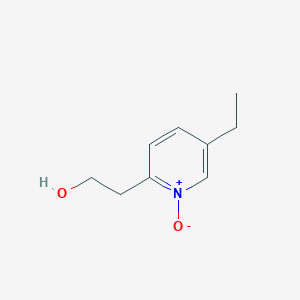
![3-(1-Buten-2-yl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8636332.png)
